

(3-Methyloxetan-3-yl)methanamine: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (3-Methyloxetan-3-yl)methanamine

Cat. No.: B121042

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(3-Methyloxetan-3-yl)methanamine is a key building block in modern medicinal chemistry, valued for its integral oxetane scaffold. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its strategic application in drug design, tailored for researchers, scientists, and drug development professionals. The incorporation of the 3-methyl-3-aminomethyl oxetane motif is a strategic approach to enhance the physicochemical properties of drug candidates.

Commercial Availability and Physicochemical Properties

(3-Methyloxetan-3-yl)methanamine is readily available from several commercial suppliers, typically as a colorless to light yellow liquid. It is also offered as a hydrochloride salt, which can improve its handling and solubility characteristics.

Supplier Information

Supplier	Product Name	CAS Number	Purity	Notes
Tokyo Chemical Industry (TCI)	(3-Methyloxetan-3-yl)methanamine	153209-97-3	>98.0% (GC)	Also available in various global locations. [1]
Sigma-Aldrich	1-(3-Methyloxetan-3-yl)methanamine AldrichCPR	Not specified (MDL: MFCD08703640)	Not specified	Sold "as-is" for early discovery research; buyer assumes responsibility for purity confirmation. [2] [3]
ENAO Chemical Co., Ltd	(3-Methyloxetan-3-yl)methanamine	153209-97-3	97%	Pricing available for various quantities. [4]
Biosynth	(3-Methyloxetan-3-yl)methanamine hydrochloride	1314788-89-0	Not specified	Available as the hydrochloride salt for research purposes. [5]
Amerigo Scientific	1-(3-Methyloxetan-3-yl)methanamine	Not specified	Not specified	Listed under chemical building blocks for life science. [6]

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO	Sigma-Aldrich[3], TCI[7]
Molecular Weight	101.15 g/mol	Sigma-Aldrich[3]
Appearance	Colorless to Light yellow clear liquid	TCI[7]
CAS Number	153209-97-3	TCI[7]
MDL Number	MFCD08703640	Sigma-Aldrich[3]
InChI Key	MCPRXSXYXHMCKF-UHFFFAOYSA-N	Sigma-Aldrich[8]
SMILES	CC1(CN)COC1	Sigma-Aldrich[8]
Flash Point	23 °C (73.4 °F)	Sigma-Aldrich[8]

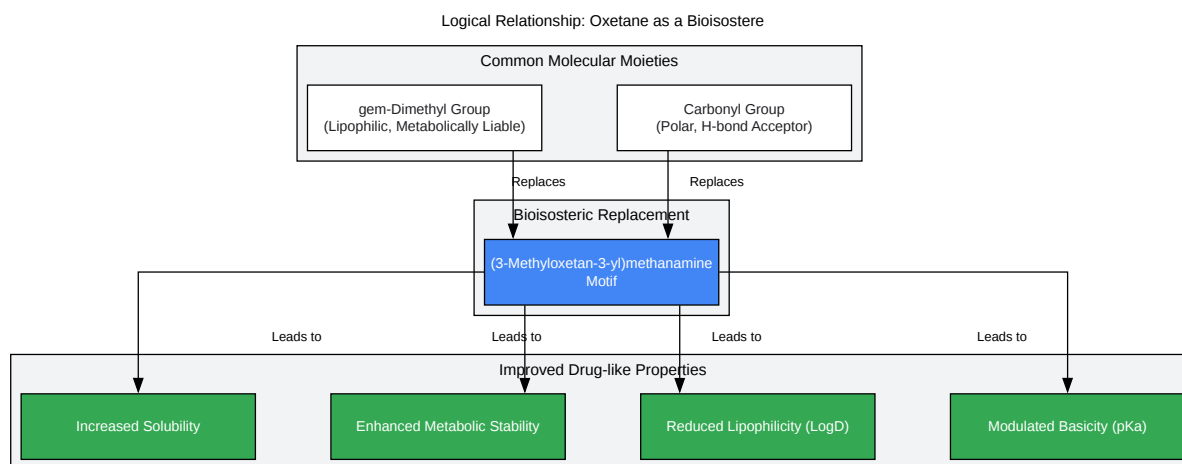
Strategic Role in Medicinal Chemistry: Bioisosterism

The oxetane ring, particularly a 3,3-disubstituted pattern as seen in **(3-Methyloxetan-3-yl)methanamine**, has gained significant attention as a valuable motif in drug discovery. It primarily serves as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][9][10] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic (ADME) and pharmacodynamic properties.

The key advantages of using the oxetane scaffold include:

- **Improved Physicochemical Properties:** As a polar substitute for a nonpolar gem-dimethyl group, the oxetane moiety can significantly enhance aqueous solubility and reduce lipophilicity (LogD), which is often beneficial for a compound's pharmacokinetic profile.[10]
- **Enhanced Metabolic Stability:** The oxetane ring is generally more stable and resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups, which are susceptible to oxidation.[10]

- **Modulation of Basicity:** The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be advantageous for optimizing a compound's off-target profile, such as reducing hERG channel inhibition.[10]
- **Vectorial Exit and Novelty:** The defined three-dimensional structure of the oxetane provides a vector for exiting a binding pocket in a specific direction and introduces novelty to molecular scaffolds, which is important for intellectual property.



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Diagram 1: The role of the oxetane motif as a bioisostere.

Experimental Protocols: Synthesis of (3-Methyloxetan-3-yl)methanamine

Several synthetic routes to **(3-Methyloxetan-3-yl)methanamine** have been described in the literature, primarily in patents focused on scalable chemical production. These methods typically start from commercially available precursors.

Method 1: From 3-(Chloromethyl)-3-methyloxetane (via Ammonolysis)

This method involves the reaction of a halo-substituted oxetane with ammonia under pressure. This is a direct nucleophilic substitution reaction where ammonia displaces the chloride.

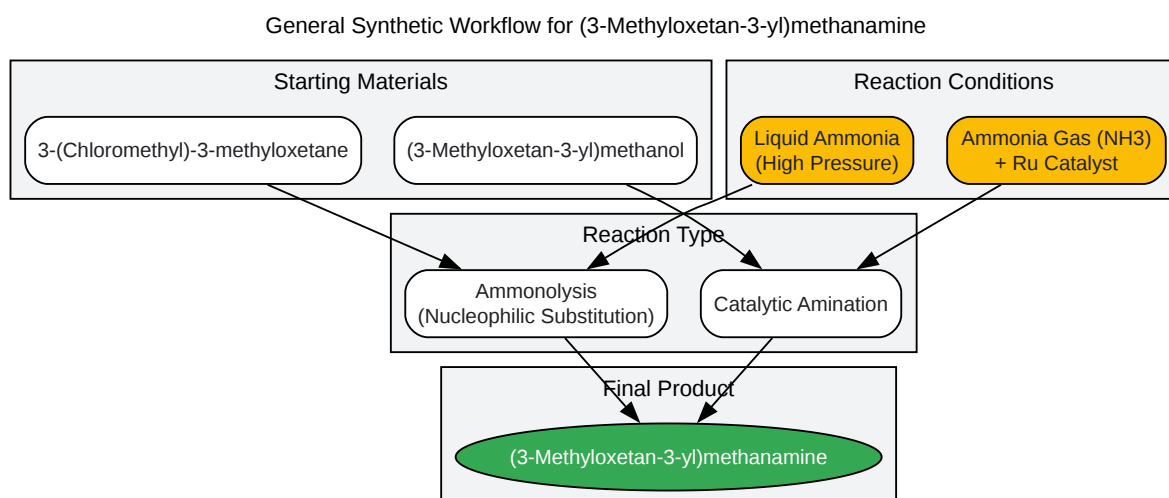
- Reactants: 3-(Chloromethyl)-3-methyloxetane, liquid ammonia.[\[11\]](#)
- Apparatus: A high-pressure reactor is charged with 3-(chloromethyl)-3-methyloxetane.
- Procedure:
 - The reactor is sealed and cooled.
 - Liquid ammonia is introduced into the reactor.
 - The mixture is heated, causing the internal pressure to rise. The reaction is stirred under these conditions for a specified time.
 - After cooling and venting the excess ammonia, the reaction mixture is worked up.
 - Purification, typically via distillation, yields **(3-Methyloxetan-3-yl)methanamine**.
- Reference: This process is described in patent CN101638399, as cited in patent WO2013169531A1.[\[11\]](#)

Method 2: From (3-Methyloxetan-3-yl)methanol (via Catalytic Amination)

This route involves the direct amination of the corresponding alcohol using ammonia in the presence of a metal catalyst.

- Reactants: (3-Methyloxetan-3-yl)methanol, ammonia.[\[11\]](#)

- Catalyst: A Ruthenium-based catalyst is typically used.[\[11\]](#)
- Procedure:
 - (3-Methyloxetan-3-yl)methanol and the Ruthenium catalyst are loaded into a suitable pressure vessel.
 - The vessel is purged and then pressurized with ammonia gas (e.g., to 7.5 atmospheres).[\[11\]](#)
 - The reaction is heated and stirred for the required duration to facilitate the conversion of the alcohol to the primary amine.
 - Upon completion, the vessel is cooled, the pressure is released, and the catalyst is filtered off.
 - The crude product is then purified to afford the final amine.
- Reference: This method is described by C. Gunanathan et al. in Angew. Chem. Int. Ed. 47:8661 (2008), as cited in patent WO2013169531A1.[\[11\]](#)



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Diagram 2: Synthetic pathways to **(3-Methyloxetan-3-yl)methanamine**.

Conclusion

(3-Methyloxetan-3-yl)methanamine is a commercially accessible and highly valuable building block for drug discovery and development. Its utility stems from the advantageous properties of the 3,3-disubstituted oxetane core, which functions as an effective bioisostere for gem-dimethyl and carbonyl groups. By leveraging this motif, medicinal chemists can strategically enhance the solubility, metabolic stability, and other critical drug-like properties of new chemical entities. The availability of scalable synthetic protocols further solidifies its importance for programs advancing from lead optimization to clinical development.

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